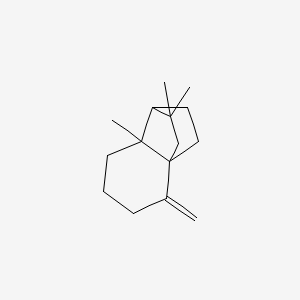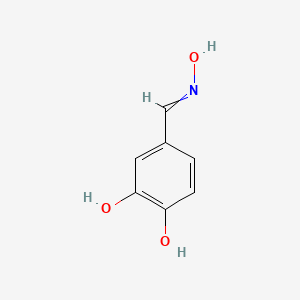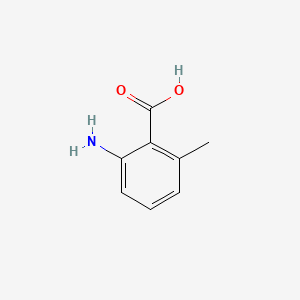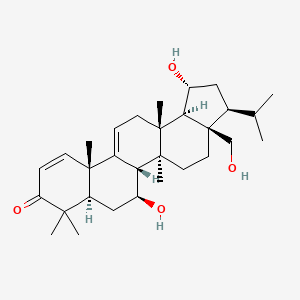
Rubiarbonone E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubiarbonone E is a natural product found in Rubia yunnanensis with data available.
Applications De Recherche Scientifique
Triterpenoids from Rubia yunnanensis
Rubiarbonone E, along with other compounds such as rubiarbonones D and F, was isolated from the roots of Rubia yunnanensis. These compounds are part of a group of triterpenoids, and their structures were elucidated through spectroscopic methods. Notably, the antiplatelet aggregation activities of some related compounds were investigated, indicating potential medicinal applications in cardiovascular health (Liou & Wu, 2002).
Ethnopharmacological Relevance
The broader context of Rubia yunnanensis, the source of rubiarbonone E, includes its use in traditional medicine across various Mediterranean countries. This highlights its ethnopharmacological relevance and the potential for future phytochemical and pharmacological studies, which could lead to new therapeutic products (González-Tejero et al., 2008).
Arborane Type Triterpenoids
Another study focused on arborane type triterpenoids from Rubia yunnanensis, including rubiarbonone E. The isolation and elucidation of these compounds' structures contribute to understanding their potential applications in scientific research (Xiao, 1993).
NF-κB and JNK Mediated Apoptosis
Rubiarbonone E's close relative, rubiarbonol G, demonstrated cytotoxicity on cancer cells, specifically inducing apoptosis and G0/G1 arrest in HeLa cells. This indicates the potential of rubiarbonone E and related compounds in cancer research and treatment (Zeng et al., 2017).
Antihyperlipidemic Constituents from Rubia yunnanensis
A study evaluating the antihyperlipidemic activity of Rubia yunnanensis, the source of rubiarbonone E, revealed that arborinane-type triterpenoids, including rubiarbonone C, significantly inhibited triglyceride levels, suggesting a potential role in treating hyperlipidemic diseases. This research supports the exploration of rubiarbonone E in similar contexts (Gao et al., 2014).
Propriétés
Nom du produit |
Rubiarbonone E |
|---|---|
Formule moléculaire |
C30H46O4 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22-,24-,25+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
LKBSFVITHXLCDA-MEKJSECDSA-N |
SMILES isomérique |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
SMILES canonique |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
Synonymes |
rubiarbonone E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



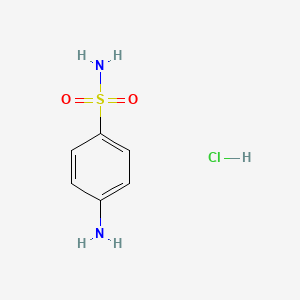
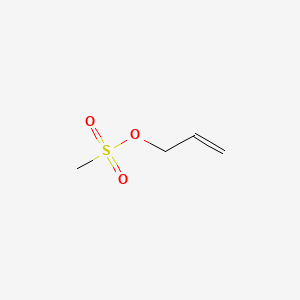
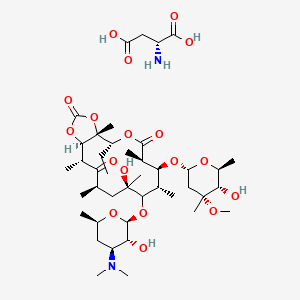
![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
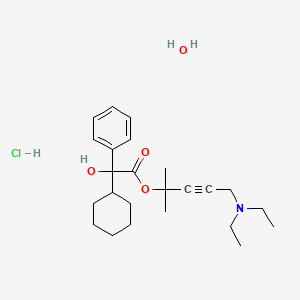
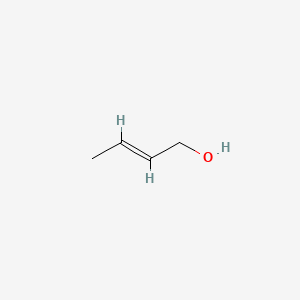
![5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
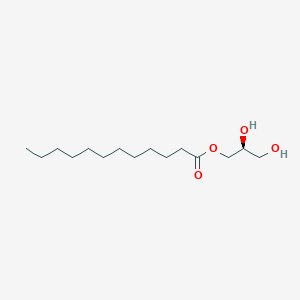
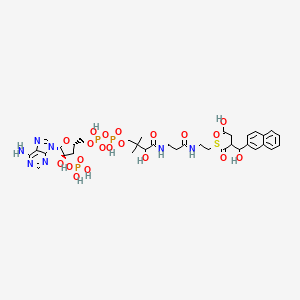
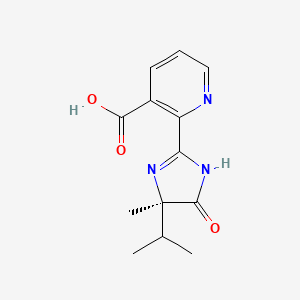
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
